molecular formula C28H31NO5 B2942511 N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 322446-96-8

N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No.: B2942511
CAS No.: 322446-96-8
M. Wt: 461.558
InChI Key: HIKVPMCNIQTTDP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethyl substituent on the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-28(2)17-22-6-5-7-24(26(22)34-28)33-18-20-8-11-21(12-9-20)27(30)29-15-14-19-10-13-23(31-3)25(16-19)32-4/h5-13,16H,14-15,17-18H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKVPMCNIQTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The closest structural analogues identified in the evidence include:

N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446)

  • Molecular Formula : C₂₅H₂₄N₂O₄
  • Molecular Weight : 416.48 g/mol
  • Substituents : A carbamoylphenyl group replaces the 3,4-dimethoxyphenethyl group in the target compound. This modification likely alters solubility and hydrogen-bonding capacity .

Data Table: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide Not Provided Not Provided 3,4-dimethoxyphenethyl, 2,2-dimethylbenzofuran-oxy-methyl
N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446) C₂₅H₂₄N₂O₄ 416.48 2-carbamoylphenyl, 2,2-dimethylbenzofuran-oxy-methyl
N-(4-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C₂₅H₂₄N₂O₄ ~416.48 (assumed) 4-carbamoylphenyl, 2,2-dimethylbenzofuran-oxy-methyl

Functional and Pharmacological Insights

  • Benzamide Core: The benzamide scaffold is prevalent in agrochemicals and pharmaceuticals. For example, etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) is a herbicide, while sulfentrazone (a triazole-benzamide derivative) is a protoporphyrinogen oxidase inhibitor . This suggests the target compound may share herbicidal or enzyme-inhibitory properties.
  • Benzofuran Moiety: The 2,2-dimethyl-2,3-dihydrobenzofuran group in the target compound and its analogues could enhance metabolic stability compared to non-fused aromatic systems, as seen in pesticide derivatives like diflufenican .

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s activity are available. However, structurally related benzamides in exhibit pesticidal or herbicidal effects, suggesting possible overlapping applications .
  • Knowledge Gaps: The absence of solubility, stability, or toxicity data for the target compound limits a full comparative analysis.

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